molecular formula C20H24ClNO2 B5793119 N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide

N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide

Cat. No.: B5793119
M. Wt: 345.9 g/mol
InChI Key: QQMOJICKKQMORC-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a chlorophenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide typically involves the reaction of 4-chlorophenol with benzyl chloride to form benzyl 4-chlorophenyl ether. This intermediate is then reacted with 2-methyl-2-propanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenoxy group, in particular, enhances its potential for various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2/c1-15(2)22(14-16-8-6-5-7-9-16)19(23)20(3,4)24-18-12-10-17(21)11-13-18/h5-13,15H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMOJICKKQMORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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